N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted benzothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets in cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular pathways and targets are still under investigation, but it is known to affect pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Different substituents on the benzothiazole ring.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this derivative potentially more effective in biological systems .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H14FN3O3S
- Molecular Weight : 371.4 g/mol
This structure incorporates a fluorobenzothiazole moiety, a nitro group, and a pyridine derivative, which are crucial for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
-
Anticancer Properties :
- Research indicates that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways. A study on thiazole derivatives revealed that modifications in the N-aryl amide group significantly affected their antitumor potency, suggesting that similar modifications in this compound could enhance its anticancer effects .
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like the nitro group) at specific positions on the benzene ring enhances biological activity. The fluorine atom in the benzothiazole ring is particularly important for increasing lipophilicity and improving cellular uptake .
Substituent | Effect on Activity |
---|---|
Nitro Group | Enhances potency against cancer cells |
Fluoro Group | Improves solubility and bioavailability |
Pyridine Ring | Contributes to enzyme inhibition |
Case Studies and Research Findings
- Antimalarial Activity :
- Leishmanicidal Activity :
- Cytotoxicity Studies :
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHWUJDBKVJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.